A Comprehensive Technical Guide to the Physical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid
A Comprehensive Technical Guide to the Physical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-(R)-norleucine or N-Benzyloxycarbonyl-D-norleucine, is a protected amino acid derivative of significant interest in the fields of peptide synthesis and medicinal chemistry. The attachment of the benzyloxycarbonyl (Cbz) group to the alpha-amino group of (R)-norleucine allows for the controlled and sequential formation of peptide bonds, a fundamental process in the synthesis of peptides and peptidomimetics. The incorporation of this non-proteinogenic amino acid can confer unique properties to the resulting peptides, such as increased stability against enzymatic degradation. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic workflows.
Core Physical and Chemical Properties
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is a white to off-white solid at room temperature.[1][2] It is characterized by its insolubility in water and sensitivity to moisture.[3] The key physical and chemical identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-[(Benzyloxycarbonyl)amino]hexanoic acid |
| Synonyms | N-Cbz-D-norleucine, Z-D-Nle-OH |
| CAS Number | 15027-14-2[1][4] |
| Molecular Formula | C14H19NO4[1][4] |
| Molecular Weight | 265.3 g/mol [1][4] |
| Melting Point | 56-58 °C[1][5] |
| Boiling Point (Predicted) | 449.2 ± 38.0 °C[1] |
| Density (Predicted) | 1.160 ± 0.06 g/cm³[1] |
| Appearance | White to off-white solid[1] |
| Solubility | Insoluble in water[3] |
| Optical Rotation | +10° (c=1 in Methanol)[5] |
| pKa (Predicted) | 4.00 ± 0.21[1] |
Experimental Protocols
Synthesis of N-Cbz Protected Amino Acids (General Procedure)
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. The general procedure for its introduction is as follows:
Materials:
-
(R)-Norleucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Sodium hydroxide solution
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-Norleucine in an aqueous solution of sodium carbonate or sodium hydroxide to form the corresponding sodium salt.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent like dioxane or THF.
-
Continue stirring for a few hours at room temperature to ensure the completion of the reaction.
-
After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This protonates the carboxyl group, leading to the precipitation of the N-Cbz-(R)-norleucine.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the purified N-Cbz-(R)-norleucine. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Determination of Optical Rotation
Optical rotation is a critical parameter for confirming the enantiomeric purity of chiral molecules like (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid. The measurement is performed using a polarimeter.
Materials and Equipment:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Solvent (e.g., Methanol, as specified for the known rotation value)
-
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid sample
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank (the pure solvent) and setting it to zero.
-
Sample Preparation: Accurately weigh a specific amount of the (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid sample (e.g., 0.1 g for a concentration of 1 g/100 mL). Dissolve the sample in the specified solvent (e.g., Methanol) in a volumetric flask and fill it to the mark to achieve a precise concentration.[5]
-
Measurement: Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter.
-
Reading: Record the observed rotation angle (α) provided by the instrument. Multiple readings should be taken and averaged to ensure accuracy.[6]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[7]
-
Synthetic Workflow and Applications
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Cbz group effectively protects the amine functionality, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The incorporation of norleucine, an isomer of leucine, can be used to probe the structural and functional roles of leucine or methionine residues in peptides and proteins.[8][9] For instance, replacing methionine with the non-oxidizable norleucine can enhance the stability of a peptide without significantly altering its conformation.[9]
Below is a diagram illustrating the general workflow of incorporating N-Cbz-(R)-norleucine into a peptide chain via SPPS.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using N-Cbz-(R)-norleucine.
References
- 1. N-Benzyloxycarbonyl-D-norleucine , 98% , 15027-14-2 - CookeChem [cookechem.com]
- 2. N-CBZ-D-NORLEUCINE 98 % 250MG ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. N-Benzyloxycarbonyl-D-Norleucine,(CAS# 15027-14-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. N-Benzyloxycarbonyl-D-norleucine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. digicollections.net [digicollections.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Norleucine - Wikipedia [en.wikipedia.org]
- 9. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
